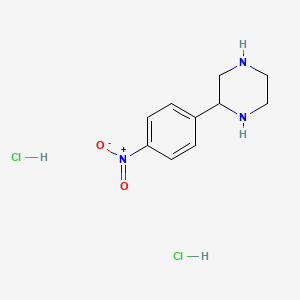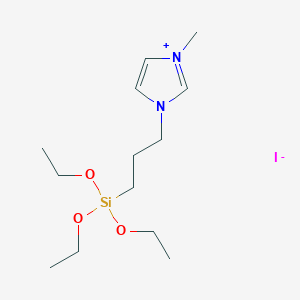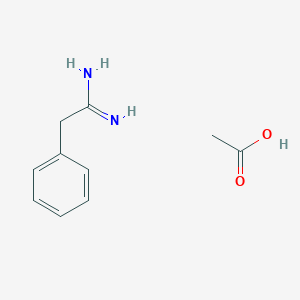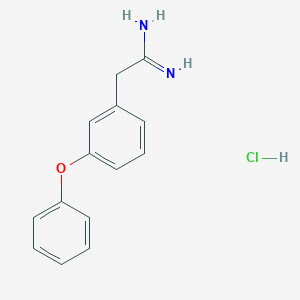
2-(4-Nitro-phenyl)-piperazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Nitro-phenyl)-piperazine dihydrochloride (2NPPD) is a synthetic compound with a wide range of applications in scientific research. It has been used for a variety of biochemical and physiological studies, including those related to the synthesis of drugs, the mechanism of action of drugs, and the study of drug-receptor interactions. 2NPPD is a white crystalline solid that is soluble in water and has a molecular weight of 209.7 g/mol. It has a melting point of 98-100 °C and can be synthesized through a variety of methods.
科学研究应用
2-(4-Nitro-phenyl)-piperazine dihydrochloride has a wide range of applications in scientific research. It has been used in the synthesis of drugs, the study of drug-receptor interactions, the mechanism of action of drugs, and the study of biochemical and physiological processes. It has also been used for the study of the metabolism of drugs, the study of drug absorption, and the study of drug toxicity.
作用机制
2-(4-Nitro-phenyl)-piperazine dihydrochloride is believed to act as an enzyme inhibitor, blocking the activity of enzymes that are involved in the metabolism of drugs. It is also believed to act as a ligand, binding to receptors and modulating their activity. In addition, it is believed to have an effect on the transport of drugs across biological membranes, as well as on the binding of drugs to proteins.
Biochemical and Physiological Effects
2-(4-Nitro-phenyl)-piperazine dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to modulate the activity of receptors and to affect the transport of drugs across biological membranes. In addition, it has been shown to affect the binding of drugs to proteins and to have an effect on the absorption and toxicity of drugs.
实验室实验的优点和局限性
The use of 2-(4-Nitro-phenyl)-piperazine dihydrochloride in laboratory experiments has several advantages. It is a relatively stable compound that can be synthesized in a variety of ways. It is also relatively inexpensive and can be easily obtained from chemical suppliers. Furthermore, it has a wide range of applications in scientific research, making it a useful tool for a variety of experiments.
The use of 2-(4-Nitro-phenyl)-piperazine dihydrochloride in laboratory experiments also has several limitations. It is a relatively toxic compound, and thus it should be handled with caution. It is also not soluble in organic solvents, limiting its use in certain types of experiments. Furthermore, it has a relatively short shelf life, making it unsuitable for long-term storage.
未来方向
There are a number of potential future directions for the use of 2-(4-Nitro-phenyl)-piperazine dihydrochloride in scientific research. It could be used to study the pharmacokinetics of drugs, as well as the metabolism and toxicity of drugs. It could also be used to study the mechanism of action of drugs, the binding of drugs to proteins, and the transport of drugs across biological membranes. In addition, it could be used to study the effects of drugs on biochemical and physiological processes, such as the regulation of gene expression and the regulation of cell signaling pathways. Finally, it could be used to study the effects of drugs on the development and progression of diseases, such as cancer and Alzheimer’s disease.
合成方法
2-(4-Nitro-phenyl)-piperazine dihydrochloride can be synthesized through a variety of methods. One common method involves the reaction of 4-nitrophenol with piperazine in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out at room temperature and yields 2-(4-Nitro-phenyl)-piperazine dihydrochloride as a white crystalline solid. Another method involves the reaction of 2-nitrophenol with piperazine in the presence of a base catalyst such as sodium hydroxide. This reaction is carried out at elevated temperatures and yields 2-(4-Nitro-phenyl)-piperazine dihydrochloride as a white crystalline solid.
属性
IUPAC Name |
2-(4-nitrophenyl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.2ClH/c14-13(15)9-3-1-8(2-4-9)10-7-11-5-6-12-10;;/h1-4,10-12H,5-7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUGNJMUXIRKIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitro-phenyl)-piperazine dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Cl[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]Ru(II) BF4, 97%](/img/structure/B6354084.png)









![2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid ethyl ester, 97%](/img/structure/B6354140.png)